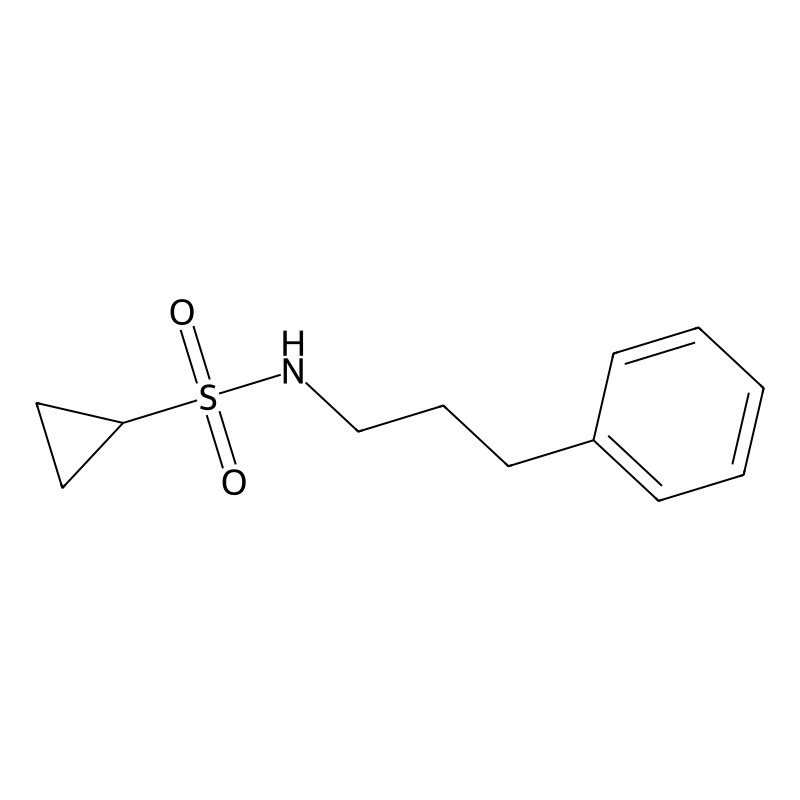

N-(3-phenylpropyl)cyclopropanesulfonamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Drug Discovery: The presence of a sulfonamide group suggests N-(3-phenylpropyl)cyclopropanesulfonamide may possess enzyme inhibitory properties []. Sulfonamides are a well-known class of functional groups found in many clinically used drugs that target various enzymes. Further research is needed to determine if N-(3-phenylpropyl)cyclopropanesulfonamide can inhibit specific enzymes of interest for therapeutic purposes.

- Material Science: The cyclopropane ring and the phenyl group can contribute to interesting physical properties of the molecule. Research could explore the potential use of N-(3-phenylpropyl)cyclopropanesulfonamide in the development of new materials with specific functionalities, such as liquid crystals or polymers [].

N-(3-phenylpropyl)cyclopropanesulfonamide is a sulfonamide compound characterized by its cyclopropane and phenylpropyl moieties. The chemical structure features a cyclopropane ring attached to a sulfonamide group, which is known for its diverse biological activities. The compound's molecular formula is CHNOS, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. This unique structure contributes to its potential applications in medicinal chemistry and pharmacology.

- Nucleophilic substitution reactions: The sulfonamide group can participate in nucleophilic attack by various nucleophiles, allowing for the introduction of different substituents.

- Hydrolysis: Under acidic or basic conditions, the sulfonamide bond can be hydrolyzed, leading to the formation of corresponding amines and sulfonic acids.

- Reduction reactions: The compound may be reduced to yield amine derivatives, which can enhance its biological activity.

These reactions are essential for modifying the compound to optimize its pharmacological properties.

N-(3-phenylpropyl)cyclopropanesulfonamide exhibits notable biological activities, particularly in the realm of medicinal chemistry. Research has indicated that compounds with similar structures can act as:

- Antimicrobial agents: Sulfonamides are historically recognized for their antibacterial properties.

- Enzyme inhibitors: The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation or inflammation.

- Antitumor activity: Some derivatives have shown promise in inhibiting tumor growth in preclinical studies.

The specific biological activities of N-(3-phenylpropyl)cyclopropanesulfonamide warrant further investigation to fully elucidate its pharmacological potential.

The synthesis of N-(3-phenylpropyl)cyclopropanesulfonamide typically involves multi-step organic reactions. Common synthetic routes include:

- Formation of the cyclopropane ring: This can be achieved through cyclopropanation reactions using reagents such as diazoalkanes or alkenes.

- Sulfonamidation: The introduction of the sulfonamide group is usually performed by reacting an amine with a sulfonyl chloride or sulfonic acid derivative.

- Final coupling reaction: The phenylpropyl moiety is then introduced through coupling reactions with suitable electrophiles.

These methods allow for the efficient synthesis of N-(3-phenylpropyl)cyclopropanesulfonamide while enabling modifications to enhance its efficacy.

N-(3-phenylpropyl)cyclopropanesulfonamide has potential applications in various fields, including:

- Pharmaceutical development: As a lead compound for designing new antimicrobial or anticancer agents.

- Biochemical research: To study enzyme inhibition mechanisms and cellular pathways.

- Agricultural chemistry: Potential use as a pesticide or herbicide due to its biological activity.

The versatility of this compound makes it a candidate for further exploration in drug development and agricultural applications.

Interaction studies involving N-(3-phenylpropyl)cyclopropanesulfonamide focus on its binding affinity with biological targets such as enzymes and receptors. Techniques such as:

- Molecular docking: To predict how the compound interacts with target proteins.

- In vitro assays: To evaluate its inhibitory effects on enzyme activity or cell viability.

These studies are crucial for understanding the mechanism of action and optimizing the compound's therapeutic profile.

Several compounds share structural features with N-(3-phenylpropyl)cyclopropanesulfonamide, including:

- Sulfamethoxazole: A widely used antibacterial agent that also contains a sulfonamide group but lacks the cyclopropane structure.

- Cyclophosphamide: An antitumor drug featuring a different mechanism of action but similar applications in oncology.

- N-(4-hydroxyphenyl)cyclopropanesulfonamide: A derivative that maintains the cyclopropane structure but varies in substituents.

Comparison TableCompound Name Structure Type Biological Activity N-(3-phenylpropyl)cyclopropanesulfonamide Cyclopropane + Sulfonamide Antimicrobial, Antitumor Sulfamethoxazole Sulfonamide Antibacterial Cyclophosphamide Alkylating agent Antitumor N-(4-hydroxyphenyl)cyclopropanesulfonamide Cyclopropane + Sulfonamide Potentially similar activity

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| N-(3-phenylpropyl)cyclopropanesulfonamide | Cyclopropane + Sulfonamide | Antimicrobial, Antitumor |

| Sulfamethoxazole | Sulfonamide | Antibacterial |

| Cyclophosphamide | Alkylating agent | Antitumor |

| N-(4-hydroxyphenyl)cyclopropanesulfonamide | Cyclopropane + Sulfonamide | Potentially similar activity |

N-(3-phenylpropyl)cyclopropanesulfonamide's unique combination of a cyclopropane ring and sulfonamide functionality distinguishes it from other compounds, potentially enhancing its therapeutic efficacy and specificity in biological applications. Further research is needed to explore these distinctions and their implications for drug development.